6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole;hydrobromide
Description
6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole;hydrobromide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anticancer, antifungal, and antiviral properties .
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3S.BrH/c1-2-11-15-16-7-10(14-12(16)17-11)8-3-5-9(13)6-4-8;/h3-7H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFJBFLNHSSILT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=C(N=C2S1)C3=CC=C(C=C3)Cl.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole;hydrobromide typically involves the reaction of 4-chlorobenzaldehyde with ethyl isothiocyanate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Chemical Reactions Analysis
6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole;hydrobromide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole;hydrobromide involves its interaction with specific molecular targets and pathways. It has been found to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells . The compound may also interfere with the replication of viral and fungal pathogens by targeting their essential proteins .
Comparison with Similar Compounds
6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole;hydrobromide can be compared with other similar compounds, such as:
6-(4-Bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole;hydrobromide: This compound has a similar structure but with a bromine atom instead of chlorine, which may result in different biological activities.
6-(4-Nitrophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole;hydrobromide: The presence of a nitro group can significantly alter the compound’s reactivity and biological properties.
6-(4-Methylphenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole;hydrobromide: The methyl group can influence the compound’s lipophilicity and, consequently, its pharmacokinetic profile.
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